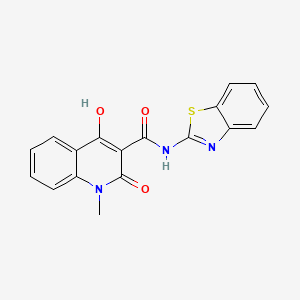![molecular formula C16H13BrClN3O3 B3867402 N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide](/img/structure/B3867402.png)
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide
Overview
Description
N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide typically involves the condensation of primary amines with carbonyl compounds (aldehydes or ketones) in the presence of suitable catalysts. For instance, the reaction between 3-bromobenzaldehyde and 3-chloro-4-methoxyaniline under reflux conditions with glacial acetic acid as a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- N-(4-methoxyphenyl)-3-bromo-benzamide
Uniqueness
N’-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(3-chloro-4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O3/c1-24-14-6-5-12(8-13(14)18)20-15(22)16(23)21-19-9-10-3-2-4-11(17)7-10/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCULGCQXFZJE-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-ethoxy-4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B3867326.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B3867338.png)
![2,4-dichloro-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3867345.png)
![N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867358.png)
![3-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3867360.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3867374.png)


![4-(benzyloxy)-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3867410.png)
![N-[(E)-naphthalen-2-ylmethylideneamino]-N'-[(Z)-naphthalen-2-ylmethylideneamino]pentanediamide](/img/structure/B3867418.png)
![N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3867423.png)
![8-Methyl-6-(4-methyl-1,4-diazepan-1-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B3867425.png)
![(E)-1-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B3867427.png)
